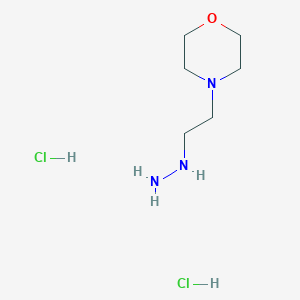

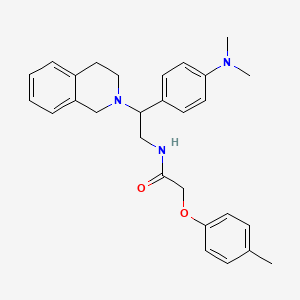

![molecular formula C19H29N3O2 B2420569 6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2195811-00-6](/img/structure/B2420569.png)

6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The compound contains a cyclopropyl group, a piperidin-4-yl group, and a dihydropyrimidin-4-one group. Cycloalkanes like cyclopropyl are cyclic hydrocarbons where the carbon atoms are arranged in the form of a ring . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge . Dihydropyrimidinones are a class of compounds that contain a pyrimidinone moiety, which is a pyrimidine ring bearing a ketone group .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

The cyclopropyl group in this compound can serve as a versatile building block for organic synthesis. Researchers have explored its use in catalytic reactions, including protodeboronation of pinacol boronic esters . This reaction has been applied to the synthesis of complex natural products, such as δ-®-coniceine and indolizidine 209B.

Cholesterol Regulation and Dyslipidemia

A related compound, which shares structural features with our target molecule, has been investigated as a synthetic farnesoid X receptor (FXR) agonist. FXR agonists play a role in cholesterol homeostasis and lipid metabolism. In models of dyslipidemia, these compounds promote cholesterol lowering . Further exploration of our compound’s effects on lipid regulation could be valuable.

Anti-HIV-1 Activity

Indole derivatives have shown promise as anti-HIV agents. Interestingly, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies. These compounds exhibited anti-HIV-1 activity, suggesting that our cyclopropyl-containing compound might also be worth investigating in this context .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism.

Mode of Action

This compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes regulated by FXR.

Biochemical Pathways

The activation of FXR affects several biochemical pathways. Most notably, it influences lipid metabolism, leading to lowering of low-density lipoprotein (LDL) and triglycerides, and raising of high-density lipoprotein (HDL) . These changes can have significant effects on overall lipid levels in the body.

Result of Action

The result of the compound’s action is a modulation of lipid levels in the body. By activating FXR, the compound promotes a decrease in LDL and triglycerides and an increase in HDL . These changes can help manage dyslipidemia, a condition characterized by abnormal lipid levels in the body.

Propiedades

IUPAC Name |

6-cyclopropyl-3-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c23-18-4-2-1-3-17(18)21-9-7-14(8-10-21)12-22-13-20-16(11-19(22)24)15-5-6-15/h11,13-15,17-18,23H,1-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMACDSSHFIKBOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2420493.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2420503.png)